molecular formula C11H16N2O2 B1385977 N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide CAS No. 1042813-69-3

N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide

Cat. No. B1385977
M. Wt: 208.26 g/mol
InChI Key: KIHQHCIBUZBSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Amino-4-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H12N2O . It is a crucial building block of many drug candidates .


Synthesis Analysis

A continuous flow microreactor system was developed to synthesize this compound . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the presence of parallel by-products and serial by-products .


Molecular Structure Analysis

The molecular structure of “N-(3-Amino-4-methylphenyl)acetamide” can be represented by the InChI string: InChI=1S/C9H12N2O/c1-6-3-4-8 (5-9 (6)10)11-7 (2)12/h3-5H,10H2,1-2H3, (H,11,12) .


Chemical Reactions Analysis

The synthesis of “N-(3-Amino-4-methylphenyl)acetamide” involves the selective acylation of 4-methylbenzene-1,3-diamine . The reaction rate constants, activation energies, and pre-exponential factors were acquired by kinetics study in a microflow system .


Physical And Chemical Properties Analysis

The molecular weight of “N-(3-Amino-4-methylphenyl)acetamide” is 164.20 g/mol .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
  • Methods of Application or Experimental Procedures: A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, N-(3-Amino-4-methylphenyl)benzamide was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
  • Results or Outcomes: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . As a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 min .

Application in Computational Fluid Dynamics

  • Specific Scientific Field: Computational Fluid Dynamics .
  • Summary of the Application: N-(3-Amino-4-methylphenyl)benzamide is an intermediate product for the production of several medicines . Micro-reactor technology, a new concept for the continuous synthesis of chemicals, has been used in its synthesis .
  • Methods of Application or Experimental Procedures: The computational fluid dynamics (CFD) method was used to simulate the N-(3-Amino-4-methylphenyl)benzamide flow synthesis .
  • Results or Outcomes: The simulation results could provide valuable insights into the flow synthesis process of N-(3-Amino-4-methylphenyl)benzamide .

Application in Computational Fluid Dynamics

  • Specific Scientific Field: Computational Fluid Dynamics .
  • Summary of the Application: N-(3-Amino-4-methylphenyl)benzamide is an intermediate product for the production of several medicines . Micro-reactor technology, a new concept for the continuous synthesis of chemicals, has been used in its synthesis .
  • Methods of Application or Experimental Procedures: The computational fluid dynamics (CFD) method was used to simulate the N-(3-Amino-4-methylphenyl)benzamide flow synthesis .
  • Results or Outcomes: The simulation results could provide valuable insights into the flow synthesis process of N-(3-Amino-4-methylphenyl)benzamide .

Future Directions

“N-(3-Amino-4-methylphenyl)acetamide” is a crucial raw material and intermediate in the synthesis of many drug candidates . The development of efficient and practical processes for its synthesis, such as the use of a continuous flow microreactor system, is a promising direction for future research .

properties

IUPAC Name

N-(3-amino-4-methylphenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-15-7-11(14)13-9-5-4-8(2)10(12)6-9/h4-6H,3,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQHCIBUZBSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC(=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide
Reactant of Route 5
N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.